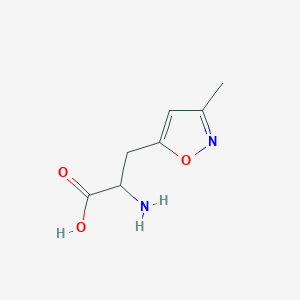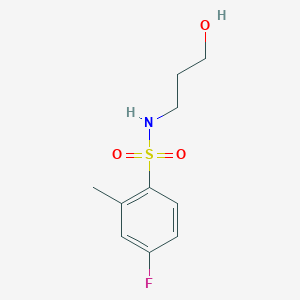
5-Isoxazolealanine,3-methyl-(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolealanine,3-methyl-(6CI): , also known as 3-(3-methyl-5-isoxazolyl)alanine, is a compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of isoxazole derivatives, including 5-Isoxazolealanine,3-methyl-(6CI), can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine, provides a regioselective route to 3,5-disubstituted isoxazoles .
Industrial Production Methods:
Industrial production of isoxazole derivatives often employs metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions:
5-Isoxazolealanine,3-methyl-(6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as the (3 + 2) cycloaddition with alkynes and nitrile oxides .
Common Reagents and Conditions:
Oxidation: Propargylamines can be oxidized to oximes using oxidizing agents like CuCl.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products:
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring .
Scientific Research Applications
Chemistry:
In chemistry, 5-Isoxazolealanine,3-methyl-(6CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Medicine:
Medically, isoxazole derivatives, including 5-Isoxazolealanine,3-methyl-(6CI), are investigated for their potential therapeutic applications. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Industry:
In the industrial sector, isoxazole derivatives are used in the development of agrochemicals and materials science. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Isoxazolealanine,3-methyl-(6CI) involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes, thereby modulating their activity . They can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Another isoxazole derivative with similar biological activities.
4-Methylisoxazole: Known for its antimicrobial properties.
5-Phenylisoxazole: Exhibits anticancer activity.
Uniqueness:
5-Isoxazolealanine,3-methyl-(6CI) is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-2-5(12-9-4)3-6(8)7(10)11/h2,6H,3,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQYDFQJRNUCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B498698.png)
![1-ethyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B498699.png)
![1-ethyl-2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498701.png)
![4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}butanoic acid](/img/structure/B498703.png)
![1-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498704.png)
![1-methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498706.png)
![1-methyl-N-(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498707.png)
![N-(2,4-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498708.png)
![N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498709.png)
![6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B498711.png)
![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)

![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498720.png)
